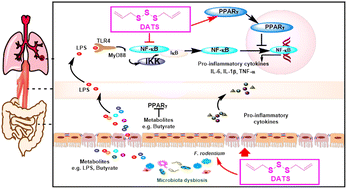Diallyl trisulfide inhibits 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung cancer via modulating gut microbiota and the PPARγ/NF-κB pathway†
Food & Function Pub Date: 2023-11-28 DOI: 10.1039/D3FO03914E
Abstract
Smoking is the primary risk factor for developing lung cancer. Chemoprevention could be a promising strategy to reduce the incidence and mortality rates of lung cancer. Recently, we reported that A/J mice exposed to tobacco smoke carcinogens displayed the reshaping of gut microbiota. Additionally, garlic oil was found to effectively inhibit the carcinogenic effects of tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in lung tumorigenesis. Diallyl trisulfide (DATS), which is the predominant compound in garlic oil, exhibits various biological activities. To further explore the chemopreventive action and potential mechanism of DATS on lung tumorigenesis, we established a lung adenocarcinoma model in A/J mice stimulated by NNK. Subsequently, we employed multi-omics combined molecular biology technologies to clarify the mechanism. The results indicated that DATS significantly decreased the number of lung tumors in NNK induced A/J mice. Interestingly, we discovered that DATS could modulate gut microbiota, particularly increasing the abundance of F. rodentium, which has inhibitory effects on tumor growth. Mechanistically, DATS could activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway and subsequent suppression of NF-κB-mediated inflammatory factors. Collectively, these findings provide support for DATS as a potential novel chemopreventive agent for tobacco carcinogen-induced lung cancer.


Recommended Literature
- [1] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [2] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)
- [3] Front cover
- [4] Ascertaining genuine SERS spectra of p-aminothiophenol
- [5] Carbon phosphide monolayers with superior carrier mobility†
- [6] Adsorption based realistic molecular model of amorphous kerogen
- [7] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [8] Extended X-ray absorption fine structure (EXAFS) characterisation of dilute palladium homogeneous catalysts†
- [9] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [10] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡

Journal Name:Food & Function
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 14941-53-8
-
CAS no.: 17117-21-4









